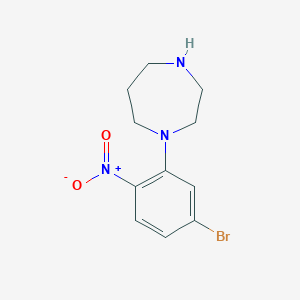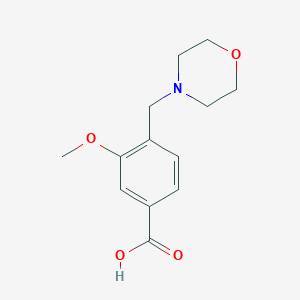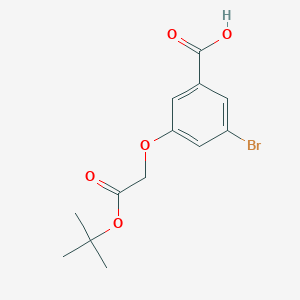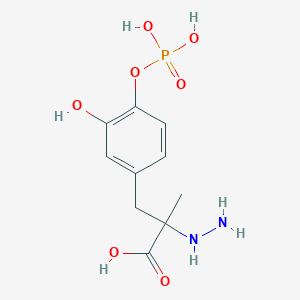
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with an azido group, a carbamoyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative and introduce the azido group through a diazotransfer reaction. This can be achieved using reagents such as fluorosulfuryl azide (FSO2N3) under controlled conditions . The carbamoyl group can be introduced via carbamoylation reactions, and the tert-butyl ester can be formed through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the diazotransfer reaction and large-scale esterification processes. The choice of solvents, catalysts, and purification methods would be critical to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Staudinger ligation or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or hydrogenation catalysts.
Cycloaddition Reactions: The azido group can engage in 1,3-dipolar cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Cu(I) catalysts, phosphines, and alkynes.
Reduction: Triphenylphosphine, hydrogen gas, and palladium catalysts.
Cycloaddition: Alkynes, Cu(I) catalysts, and appropriate solvents.
Major Products
Substitution: Formation of triazoles or amines.
Reduction: Conversion to amines.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in click chemistry.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mecanismo De Acción
The mechanism of action of (2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate depends on its specific application. In biological systems, the azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules without interfering with native biological processes . The molecular targets and pathways involved would vary based on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
α-Azido Ketones: These compounds share the azido functional group and are used in similar synthetic applications.
2-Azidobenzaldehyde Derivatives: These compounds are used in the synthesis of quinoline derivatives and share similar reactivity with azido groups.
Uniqueness
(2S,4S)-tert-butyl 4-azido-2-carbamoylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications. Its stereochemistry also adds to its uniqueness, providing specific interactions in biological and chemical systems.
Propiedades
Fórmula molecular |
C10H17N5O3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
tert-butyl (2S,4S)-4-azido-2-carbamoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)15-5-6(13-14-12)4-7(15)8(11)16/h6-7H,4-5H2,1-3H3,(H2,11,16)/t6-,7-/m0/s1 |
Clave InChI |
KGTPACVAMZHJNG-BQBZGAKWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)N)N=[N+]=[N-] |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B12079790.png)


![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)



![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)

![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
